(S)-mandelic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Acne vulgaris:

- Studies suggest mandelic acid may be effective in treating mild to moderate acne. Research indicates it can unclog pores, reduce inflammation, and exfoliate the skin ].

- Compared to other AHAs, mandelic acid might be better tolerated by people with sensitive skin due to its larger molecule size ].

Hyperpigmentation:

- Research suggests mandelic acid may help reduce hyperpigmentation, a condition where patches of skin become darker than surrounding areas ].

- Studies comparing mandelic acid to other agents for hyperpigmentation have shown promising results, though more research is needed ]).

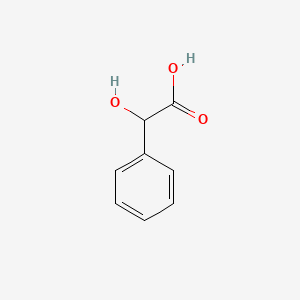

Mandelic acid is an aromatic alpha hydroxy acid with the molecular formula . It appears as a white crystalline solid and is soluble in water and polar organic solvents. The compound was first discovered in 1831 by Ferdinand Ludwig Winckler during the hydrolysis of amygdalin, a compound derived from bitter almonds. The name "mandelic" is derived from the German word "Mandel," meaning almond. Mandelic acid exists as a chiral molecule, with its racemic mixture referred to as paramandelic acid .

- Esterification: It can react with alcohols to form esters, which are utilized in pharmaceuticals.

- Decarboxylation: Under specific conditions, mandelic acid may lose carbon dioxide to yield phenylacetaldehyde.

- Oxidation: It can be oxidized to form benzoic acid or other derivatives .

One notable reaction involves the Friedel–Crafts alkylation of mandelic acid using zeolite catalysts, which yields diarylacetic acids. This process demonstrates its versatility in organic synthesis .

Mandelic acid exhibits antibacterial properties, particularly effective against urinary tract infections. Its mechanism involves disrupting bacterial cell walls in acidic environments. Additionally, it has been shown to have antioxidant properties and may play a role in metabolic pathways involving catecholamines, such as adrenaline and noradrenaline .

In dermatology, mandelic acid is recognized for its exfoliating effects, helping to reduce acne, fine lines, and uneven skin tone. It is considered gentler than other alpha hydroxy acids due to its larger molecular size, which results in slower skin penetration and reduced irritation .

Mandelic acid can be synthesized through several methods:

- Acid-Catalyzed Hydrolysis: The most common method involves the hydrolysis of mandelonitrile, which is derived from benzaldehyde and sodium cyanide.

- Base Hydrolysis: Another method includes the base hydrolysis of phenylchloroacetic acid or dibromacetophenone.

- Heating Phenylglyoxal: Mandelic acid can also be obtained by heating phenylglyoxal with alkalis .

- Biotechnological Production: Recent advances have demonstrated the production of mandelic acid using genetically modified yeast, which incorporates specific enzymes for enhanced biosynthesis from glucose .

Mandelic acid has a wide range of applications:

- Pharmaceuticals: Used as an intermediate in the synthesis of various drugs and as an antibacterial agent.

- Cosmetics: Commonly found in skin care products for its exfoliating properties.

- Chemical Peels: Employed in dermatological treatments to improve skin texture and tone.

- Food Industry: Occasionally used as a food preservative due to its antibacterial properties .

Research has explored the interactions of mandelic acid with various biological systems:

- Drug Interactions: Studies indicate that mandelic acid may affect the metabolism of certain drugs by influencing liver enzymes involved in drug clearance.

- Synergistic Effects: When combined with other acids like salicylic acid, mandelic acid has shown enhanced efficacy in treating conditions like melasma .

- Microbial Interactions: Its antibacterial activity has been studied against various pathogens, demonstrating its potential as a therapeutic agent in infection control .

Mandelic acid shares similarities with several other compounds due to its structural characteristics. Here are some notable comparisons:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Glycolic Acid | Alpha Hydroxy Acid | Smaller molecule; penetrates skin more rapidly |

| Lactic Acid | Alpha Hydroxy Acid | Produced during fermentation; used in food industry |

| Salicylic Acid | Beta Hydroxy Acid | Anti-inflammatory; primarily used for acne treatment |

| Citric Acid | Tricarboxylic Acid | Found in citrus fruits; used as a preservative |

| Phenylacetic Acid | Aromatic Carboxylic Acid | Used in fragrance and flavoring |

Mandelic acid's larger molecular size compared to glycolic and lactic acids contributes to its gentler action on the skin, making it suitable for sensitive skin types while still providing effective exfoliation .

Discovery

Mandelic acid was first isolated in 1831 by the German pharmacist Ferdinand Ludwig Winckler during experiments involving the hydrolysis of amygdalin, a cyanogenic glycoside extracted from bitter almonds (Prunus dulcis var. amara). Winckler treated amygdalin with diluted hydrochloric acid, yielding mandelic acid as a hydrolysis product. The compound’s name derives from the German word Mandel (almond), reflecting its botanical origin.

Nomenclature and Structural Insights

The IUPAC name for mandelic acid is 2-hydroxy-2-phenylacetic acid, highlighting its phenyl group attached to the α-carbon of a glycolic acid backbone. The molecule’s chirality arises from the asymmetric carbon at the hydroxy-bearing position, resulting in two enantiomers:

The racemic mixture, termed paramandelic acid, is a 1:1 blend of both enantiomers. Early 20th-century studies revealed its role as a metabolic intermediate in adrenaline and noradrenaline catabolism, further cementing its biochemical significance.

Natural Occurrence vs. Synthetic Production

Natural Occurrence

Mandelic acid occurs naturally in bitter almonds via enzymatic hydrolysis of amygdalin, a defense compound that releases cyanide upon tissue damage. Additionally, it is biosynthesized through microbial pathways:

- Mandelate pathway: Enzymes like mandelate racemase and mandelate dehydrogenase in bacteria (e.g., Pseudomonas putida) interconvert enantiomers and degrade mandelic acid into benzaldehyde and glyoxylic acid.

- Biodegradation: Styrene and ethylbenzene metabolism in humans and microbes produce mandelic acid as a urinary metabolite.

Table 1: Natural Sources and Biosynthetic Routes of Mandelic Acid

| Source | Pathway/Mechanism | Key Enzymes/Organisms |

|---|---|---|

| Bitter almonds | Amygdalin hydrolysis | Emulsin (β-glucosidase) |

| Microbial metabolism | Mandelate pathway | Pseudomonas putida |

| Human metabolism | Styrene biodegradation | Cytochrome P450 enzymes |

Synthetic Production

Industrial synthesis of mandelic acid employs both chemical and biotechnological methods:

Chemical Synthesis

Acid Hydrolysis of Mandelonitrile:

Mandelonitrile, the cyanohydrin of benzaldehyde, is hydrolyzed under acidic conditions:

$$

\text{C}6\text{H}5\text{CH(OH)CN} + \text{H}2\text{O} \xrightarrow{\text{H}^+} \text{C}6\text{H}5\text{CH(OH)CO}2\text{H} + \text{NH}_3

$$

Mandelonitrile is synthesized via benzaldehyde-sodium bisulfite adducts treated with sodium cyanide.Base Hydrolysis of Halogenated Derivatives:

Phenylchloroacetic acid or dibromacetophenone undergoes alkaline hydrolysis to yield mandelic acid.Hydrogenation Methods:

Pd/C-catalyzed hydrogenolysis of α-chloro-phenylacetate esters in ethanol produces mandelic acid derivatives.

Biotechnological Synthesis

- Engineered Microbes: Recombinant Escherichia coli and Saccharomyces cerevisiae strains expressing hydroxymandelate synthase enable glucose-to-mandelic acid conversion with high enantiomeric excess (e.g., 97.4% ee for (R)-(−)-mandelic acid).

- Enzymatic Resolution: Nitrilases from Burkholderia cenocepacia hydrolyze racemic mandelonitrile to enantiopure mandelic acid.

Table 2: Comparison of Synthetic Methods

| Method | Substrate | Catalyst/Conditions | Yield/ee |

|---|---|---|---|

| Acid hydrolysis | Mandelonitrile | HCl, 60°C | 81% |

| Biocatalysis | Glucose | S. cerevisiae | 350 g/L |

| Phase-transfer catalysis | Benzaldehyde | TEBA/PEG-800, ultrasound | 84% |

Mandelic acid is an aromatic alpha-hydroxy carboxylic acid with the molecular formula C₈H₈O₃ and a molecular weight of 152.1473 g/mol [1]. The compound consists of eight carbon atoms, eight hydrogen atoms, and three oxygen atoms arranged in a specific stereochemical configuration that gives rise to its chiral properties [2] [3].

The molecular structure contains a single stereogenic center at the alpha-carbon adjacent to the carboxylic acid group [4]. This chiral center permits the existence of two enantiomers: the (R)-(-)-mandelic acid (levorotatory) and the (S)-(+)-mandelic acid (dextrorotatory) [5] [4]. The absolute stereochemical configuration is defined by the spatial arrangement around the asymmetric carbon, where the hydroxyl group, carboxylic acid group, phenyl group, and hydrogen atom are positioned according to Cahn-Ingold-Prelog priority rules [6].

The systematic IUPAC nomenclature identifies the compound as (2R)-2-hydroxy-2-phenylacetic acid for the R-enantiomer and (2S)-2-hydroxy-2-phenylacetic acid for the S-enantiomer [1] [5]. The InChI representation is InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11), while the canonical SMILES notation is OC(=O)C(O)C1=CC=CC=C1 [1] [3].

Table 1: Fundamental Molecular Structure Parameters

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈O₃ |

| Molecular Weight | 152.1473 g/mol |

| Stereogenic Centers | 1 |

| Optical Activity (R-form) | (-) levorotatory |

| Optical Activity (S-form) | (+) dextrorotatory |

| CAS Numbers | 611-72-3 (racemic), 611-71-2 (R), 17199-29-0 (S) |

Crystallographic Behavior and Polymorphism

Mandelic acid exhibits extensive polymorphic behavior with significant differences between enantiopure and racemic crystalline forms [7] [8]. Research has identified at least 13 enantiopure and 30 racemic crystal structures across various substituted mandelic acid derivatives, demonstrating remarkable structural diversity [7] [9].

The racemic compound primarily crystallizes in orthorhombic and monoclinic systems. The most common racemic form adopts the space group P b c a with unit cell parameters a = 9.676 Å, b = 16.2 Å, c = 9.8866 Å, and a cell volume of 1549.7 ų [10]. A metastable racemic modification crystallizes in the monoclinic space group P 1 21/c 1 with different unit cell dimensions: a = 5.8468 Å, b = 29.241 Å, c = 8.7228 Å, and β = 92.1651° [11].

Table 2: Crystallographic Parameters for Principal Forms

| Form | Space Group | Crystal System | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |

|---|---|---|---|---|---|---|---|

| Racemic Form 1 | P b c a | Orthorhombic | 9.676 | 16.2 | 9.8866 | 90° | 1549.7 |

| Racemic Form 2 | P 1 21/c 1 | Monoclinic | 5.8468 | 29.241 | 8.7228 | 92.17° | 1490.24 |

| S-Enantiomer | P21 | Monoclinic | 8.629 | 5.861 | 15.185 | 102.76° | - |

Enantiopure vs. Racemic Crystal Packing Motifs

The crystallographic analysis reveals fundamental differences in hydrogen-bonding patterns between enantiopure and racemic forms [7] [8]. Racemic mandelic acid predominantly forms R₂²(8) hydrogen-bonded dimers, creating centrosymmetric arrangements between opposite enantiomers [12] [7]. In contrast, enantiopure crystals adopt catemeric hydrogen-bonding chains rather than discrete dimeric units [7] [13].

Enantiopure mandelic acids demonstrate a strong tendency toward high Z' structures, meaning multiple independent molecules occupy the asymmetric unit cell [12] [7]. This structural complexity is exemplified by S-3-chloromandelic acid, which exhibits four independent molecules per asymmetric unit (Z' = 4) in one polymorph [12]. The adoption of high Z' structures allows enantiopure crystals to accommodate different hydrogen-bonding motifs, including R₃³(11) ring patterns [12].

The phenyl ring packing arrangements play a crucial role in determining crystal structure formation [7] [8]. Computational studies suggest that phenyl ring interactions, rather than chiral hydrogen-bonding patterns, primarily influence crystallization mechanisms and final crystal habits [7]. This finding explains the observed diversity in mandelic acid crystal structures and the lack of simple predictive rules for polymorph formation [8].

Temperature-Dependent Phase Transitions

Mandelic acid derivatives demonstrate reversible solid-solid phase transitions upon temperature variation [14]. Studies of mandelic acid-based inclusion complexes reveal that low-temperature forms typically exhibit higher crystallographic symmetry compared to their high-temperature counterparts [14].

Thermal analysis of mandelic acid shows multiple decomposition stages with characteristic temperature ranges [15]. Transition metal mandelates undergo thermal decomposition in two to four consecutive steps, with decomposition temperatures varying according to the metal center: manganese (320°C), iron (345°C), cobalt (400°C), nickel (405°C), copper (355°C), and zinc (575°C) [15].

Temperature effects during crystal growth significantly influence crystallization dynamics [16]. Computational studies indicate that temperature gradients during crystallization produce only modest effects on crystal morphology, with temperature differences typically below 1.5°C at the crystal interface [16]. However, these thermal effects can still influence crystal habit development and growth rates, particularly in the presence of forced convection [17] [16].

Solubility Characteristics in Polar/Non-Polar Solvents

Mandelic acid demonstrates markedly different solubility behavior in polar versus non-polar solvents, reflecting its dual hydrophilic-hydrophobic character [18] [19]. The compound exhibits excellent solubility in polar protic solvents due to its capacity for hydrogen bonding through both the hydroxyl and carboxylic acid functional groups [2] [20].

Table 3: Solubility Data in Various Solvent Systems

| Solvent Category | Specific Solvent | Solubility | Temperature Dependence |

|---|---|---|---|

| Polar Protic | Water | 0.158 g/mL (40°C) | Increases with temperature |

| Polar Protic | Water | 50 g/L (25°C) | Strong temperature dependence |

| Polar Protic | Ethanol | High solubility | Positive temperature coefficient |

| Polar Aprotic | DMSO | 30 mg/mL (25°C) | Moderate solubility |

| Chiral Polar | (S)-Methyl lactate | Moderate | Decreases 273-318K |

| Chiral Polar | (S)-Propyl lactate | Lower than methyl lactate | Decreases 273-318K |

| Chiral Polar | (S)-Butyl lactate | Lowest among lactates | Decreases 273-318K |

In aqueous systems, mandelic acid shows substantial solubility with reported values of 0.158 g/mL at elevated temperatures and 50 g/L at 25°C [18] [21]. The positive temperature coefficient indicates that solubility increases significantly with rising temperature, facilitating crystallization-based purification processes [22]. This temperature-dependent behavior is attributed to enhanced solvation of the hydrogen-bonding sites at higher thermal energies [23].

Polar organic solvents such as ethanol and methanol provide excellent dissolution media for mandelic acid [24] [25]. The compound demonstrates high solubility in dimethyl sulfoxide (DMSO) at 30 mg/mL (197.17 mM) at 25°C [24]. These polar aprotic and protic solvents effectively solvate the compound through dipole-dipole interactions and hydrogen bonding with the hydroxyl and carboxyl groups [26].

Chiral solvent systems reveal interesting enantioselective solubility patterns [23] [27]. Studies with (S)-methyl lactate, (S)-propyl lactate, and (S)-butyl lactate demonstrate that increasing alkyl chain length correlates with decreasing solubility [28] [23]. This trend reflects the reduced polarity of longer-chain lactate esters and their diminished capacity for hydrogen bonding with mandelic acid molecules [23].

In non-polar solvents, mandelic acid exhibits limited solubility due to the predominantly hydrophobic character of such media [19] [26]. The presence of the phenyl ring provides some hydrophobic character, but this is insufficient to overcome the strong polar character of the hydroxyl and carboxyl groups [26]. However, biphasic systems employing toluene as the organic phase have proven effective for biotechnological applications, where the organic phase serves as a substrate reservoir while the aqueous phase contains the biocatalytic system [29].

Purity

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

Related CAS

114-21-6 (mono-hydrochloride salt)

134-95-2 (calcium[2:1] salt)

530-31-4 (mono-ammonium salt)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 110 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 108 of 110 companies with hazard statement code(s):;

H302 (50.93%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (87.96%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (54.63%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (45.37%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (87.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

ATC Code

B05 - Blood substitutes and perfusion solutions

B05C - Irrigating solutions

B05CA - Antiinfectives

B05CA06 - Mandelic acid

J - Antiinfectives for systemic use

J01 - Antibacterials for systemic use

J01X - Other antibacterials

J01XX - Other antibacterials

J01XX06 - Mandelic acid

Vapor Pressure

Pictograms

Corrosive;Irritant

Other CAS

17199-29-0

611-71-2

611-72-3

134-95-2